molecular formula C16H22N4O4S B2846533 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 685837-44-9

4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2846533
M. Wt: 366.44
InChI Key: GKIBBVSSYQOOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide, also known as BESOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of various 1,3,4-oxadiazole derivatives, exploring their potential biological activities. For instance, compounds have been synthesized that showed promise in biological screenings, indicating the potential utility of these molecules in developing therapeutic agents (Havaldar & Khatri, 2006; Ravinaik et al., 2021).

Anticancer Evaluation

Certain 1,3,4-oxadiazole derivatives have been specifically designed, synthesized, and evaluated for their anticancer activities. Some of these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide analogs in cancer research (Ravinaik et al., 2021).

Corrosion Inhibition Properties

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulphuric acid were studied, showcasing the utility of these compounds in materials science and engineering applications (Ammal et al., 2018).

Antimicrobial and Antifungal Action

Further research extended to the antimicrobial and antifungal activities of sulfonamide and thiadiazole derivatives, indicating the broad-spectrum biological efficacy of these compounds, which could be relevant to the structural analogs of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (Sych et al., 2019).

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-4-6-11-20(5-2)25(22,23)14-9-7-13(8-10-14)15(21)17-16-19-18-12(3)24-16/h7-10H,4-6,11H2,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIBBVSSYQOOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

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